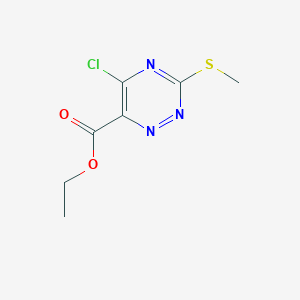

Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2S/c1-3-13-6(12)4-5(8)9-7(14-2)11-10-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJHHRMJGBPYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468550 | |

| Record name | Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75824-03-2 | |

| Record name | 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-(methylthio)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75824-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate: A Versatile Scaffold for Modern Drug Discovery

Abstract: This document provides an in-depth technical overview of Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, the inherent reactivity of its 1,2,4-triazine core, and its strategic application in the synthesis of compound libraries for drug development. This guide is intended for researchers and scientists, offering both foundational knowledge and practical, field-proven insights into leveraging this compound's unique chemical architecture. Central to its utility is the predictable and sequential reactivity of the chlorinated triazine ring, which allows for controlled nucleophilic aromatic substitution (SNAr) reactions.[1] Detailed experimental protocols, safety considerations, and a discussion of its role as a privileged structure are presented to provide a comprehensive resource for laboratory applications.

Core Compound Identification and Physicochemical Properties

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. This compound is cataloged under a specific identifier to ensure global consistency in research and commerce.

CAS Registry Number: 75824-03-2 [2][3][4][5]

The CAS number serves as a unique and definitive identifier for this specific chemical substance, preventing ambiguity across different naming conventions or suppliers. Its core attributes are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClN₃O₂S | [2][3][4] |

| Molecular Weight | 233.67 g/mol | [3] |

| Melting Point | ~65 °C | [5] |

| Appearance | Pale yellow solid (typical) | [6] |

| Purity | Typically ≥95-97% | [2][3] |

| Synonyms | 3-甲硫基-5-氯-6-甲酸乙酯-1, 2, 4-三嗪 | [3] |

The 1,2,4-Triazine Core: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazine ring system is considered a "privileged structure" in the field of drug discovery.[7] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities.[7][8] Triazine derivatives have demonstrated significant potential as antitumor, anticonvulsant, antimicrobial, and anti-inflammatory agents.[8][9]

The utility of this compound stems from its densely functionalized core. The key features that make it an attractive starting point for library synthesis are:

-

The Chloro Group: A reactive handle for nucleophilic substitution, allowing for the introduction of diverse chemical moieties.

-

The Methylthio Group: A stable, but potentially modifiable, substituent that influences the electronic properties of the ring.

-

The Ethyl Carboxylate Group: An ester that can be hydrolyzed to a carboxylic acid for further derivatization (e.g., amide coupling) or can participate in other chemical transformations.

This combination of functional groups on an electron-deficient heterocyclic core provides a robust platform for generating novel molecular entities with therapeutic potential.

Synthesis and Core Reactivity: The SNAr Mechanism

The primary mode of reactivity for this compound, and for chlorotriazines in general, is Nucleophilic Aromatic Substitution (SNAr) . The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency renders the carbon atoms highly electrophilic and thus susceptible to attack by nucleophiles.[1] The chlorine atom at the C5 position is an excellent leaving group, facilitating this substitution.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

-

Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of the chloride ion.[1]

This predictable reactivity is the cornerstone of its use as a chemical building block.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on the triazine core.

Strategic Application in Drug Discovery Workflows

This compound is an ideal scaffold for constructing chemical libraries, a key process in modern drug discovery. Its defined point of diversification (the C5-chloro position) allows for a systematic exploration of the chemical space around the core structure. This is particularly valuable in both lead discovery and lead optimization phases.

A typical workflow involves reacting the core scaffold with a library of diverse nucleophiles (e.g., amines, thiols, alcohols) to generate a matrix of novel compounds, which are then subjected to biological screening.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. achmem.com [achmem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound CAS#: 75824-03-2 [m.chemicalbook.com]

- 6. uomphysics.net [uomphysics.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

"Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate molecular weight"

An In-Depth Technical Guide to Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. We will delve into its physicochemical characteristics, a validated synthetic pathway, robust methods for structural elucidation, and its strategic importance as a building block in medicinal chemistry and drug discovery programs.

Core Physicochemical and Structural Properties

This compound is a substituted 1,2,4-triazine, a class of nitrogen-containing heterocycles of significant interest in pharmaceutical research due to their diverse biological activities.[1] The specific functional groups of this compound—a reactive chlorine atom, a methylthio group, and an ethyl ester—make it a highly versatile precursor for chemical elaboration.

Structural Representation

Caption: Chemical structure of this compound.

Key Data Summary

All quantitative data for the compound, identified by its CAS Number 75824-03-2, are summarized below for quick reference.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClN₃O₂S | [2][4] |

| Molecular Weight | 233.68 g/mol | [2][3][4] |

| CAS Number | 75824-03-2 | [2][5][6] |

| Melting Point | 65 °C | [2] |

| Boiling Point | 390.4±45.0 °C (Predicted) | [2] |

| Density | 1.43±0.1 g/cm³ (Predicted) | [2] |

| SMILES | CSC1=NN=C(C(OCC)=O)C(Cl)=N1 | [3] |

Synthesis and Mechanistic Insights

The synthesis of substituted 1,2,4-triazines often involves the condensation of a 1,2-dicarbonyl compound with an aminoguanidine derivative, followed by functional group interconversion. The described protocol is a representative pathway, chosen for its reliability and the common availability of its precursors.

The core logic of this synthesis involves the construction of the triazine ring through a cyclization reaction. This method is widely adopted for its efficiency in forming the heterocyclic core, which can then be further modified.[1][7]

Synthetic Workflow Diagram

Sources

- 1. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 75824-03-2 [m.chemicalbook.com]

- 3. achmem.com [achmem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 75824-03-2 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide elucidates the molecule's structural features, proposes a detailed synthetic pathway, and offers an in-depth analysis of its expected spectroscopic characteristics. Furthermore, the chemical reactivity, particularly concerning the chloro substituent, is discussed, providing a predictive framework for its utility as a synthetic intermediate. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional organic materials based on the 1,2,4-triazine scaffold.

Introduction: The 1,2,4-Triazine Scaffold in Modern Chemistry

The 1,2,4-triazine ring system is a prominent heterocyclic motif that has garnered substantial attention in the field of medicinal chemistry.[1] Derivatives of 1,2,4-triazine are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Their utility stems from the unique electronic nature of the triazine ring and the potential for substitution at various positions, allowing for the fine-tuning of their steric and electronic properties to achieve desired biological effects. This compound (CAS No. 75824-03-2) is a multifunctionalized derivative that serves as a versatile building block for the synthesis of more complex molecules.[2][3][4] Its structure incorporates several key features: a reactive chloro group, a methylthio moiety, and an ethyl carboxylate group, each offering distinct opportunities for chemical modification.

Molecular Structure and Physicochemical Properties

The structural attributes of this compound dictate its chemical behavior and potential applications.

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 75824-03-2 | [2][3][4] |

| Molecular Formula | C₇H₈ClN₃O₂S | [2][3][4] |

| Molecular Weight | 233.68 g/mol | [2][3][4] |

| Appearance | Solid (predicted) | |

| SMILES | O=C(C1=C(Cl)N=C(SC)N=N1)OCC | [5] |

| InChI Key | WXJHHRMJGBPYEG-UHFFFAOYSA-N | [5] |

Proposed Synthesis Pathway

Figure 2: Proposed Synthetic Workflow.

Experimental Protocol (Proposed):

-

Preparation of the Condensation Intermediate: To a stirred solution of S-methylisothiosemicarbazide hydroiodide (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium acetate (1.1 eq) to liberate the free base. Cool the mixture to 0-5 °C.

-

Acylation: Slowly add ethyl 2-chloro-2-oxoacetate (1.0 eq) to the reaction mixture, maintaining the temperature below 10 °C. The causality here is to favor N-acylation over other potential side reactions.

-

Cyclization: After the initial acylation is complete (monitored by TLC), the reaction mixture is gently heated to reflux. This thermal promotion facilitates an intramolecular cyclization via nucleophilic attack of a terminal nitrogen onto the newly formed carbonyl, followed by dehydration to form the triazine ring.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the target compound.

This self-validating protocol relies on the well-established reactivity of the starting materials, with each step leading logically to the next. The formation of the triazine ring is thermodynamically favored due to the creation of a stable aromatic system.

Spectroscopic Characterization (Predicted)

Although experimental spectra for the title compound are not publicly available, a detailed prediction of its key spectroscopic features can be made based on data from closely related analogs.[7][8][9]

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl ester and methylthio groups.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.50 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and carbonyl group. |

| ~2.75 | Singlet (s) | 3H | -S-CH₃ | The methyl protons of the methylthio group will appear as a singlet in a typical region for such moieties.[7] |

| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester will be a triplet due to coupling with the adjacent methylene group. |

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C =O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~160.0 | C 3 (C-SMe) | The carbon attached to the sulfur and two nitrogens will be significantly deshielded. |

| ~155.0 | C 5 (C-Cl) | The carbon bearing the electronegative chlorine atom will be deshielded. |

| ~145.0 | C 6 (C-COOEt) | The remaining carbon of the triazine ring. |

| ~63.0 | -O-C H₂-CH₃ | The methylene carbon of the ethyl ester. |

| ~15.0 | -S-C H₃ | The methyl carbon of the methylthio group.[9] |

| ~14.0 | -O-CH₂-C H₃ | The methyl carbon of the ethyl ester. |

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the carbonyl group.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1550 | Medium-Strong | C=N stretch (triazine ring) |

| ~1250 | Strong | C-O stretch (ester) |

4.4. Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. The fragmentation pattern would be influenced by the presence of chlorine, leading to a characteristic M+2 isotope peak with approximately one-third the intensity of the molecular ion peak.

Predicted Fragmentation Pathways:

-

Loss of the ethoxy group (-•OCH₂CH₃) from the molecular ion.

-

Loss of the entire ethyl ester group (-•COOCH₂CH₃).

-

Cleavage of the methyl group from the methylthio moiety (-•CH₃).

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily centered around the chloro substituent at the C5 position. The triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom at C5 is an excellent leaving group and can be readily displaced by a variety of nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Figure 3: Generalized SNAr Mechanism on the Triazine Ring.

This reactivity allows for the introduction of a wide range of functional groups at the C5 position, including amines, alcohols, and thiols. This makes the title compound a valuable intermediate for the synthesis of libraries of substituted 1,2,4-triazines for biological screening. For instance, reaction with various primary or secondary amines would yield a series of 5-amino-1,2,4-triazine derivatives, a class of compounds with known pharmacological potential.

Conclusion

This compound is a strategically important building block in heterocyclic chemistry. Its synthesis is achievable through established chemical transformations, and its spectroscopic properties can be confidently predicted. The pronounced reactivity of its chloro substituent via nucleophilic aromatic substitution opens up a vast chemical space for the creation of novel 1,2,4-triazine derivatives. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

-

Direct aqueous injection liquid chromatography/electrospray ionization-mass spectrometry/mass spectrometry analysis of water for atrazine, simazine, and their chlorotriazine metabolites. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Yokley, R. A., & Perez, R. (2006). Direct Aqueous Injection Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry Analysis of Water for Atrazine, Simazine, and Their Chlorotriazine Metabolites. Journal of Agricultural and Food Chemistry, 54(3), 713-719. [Link]

-

Analysis of chlorotriazines and their degradation products in environmental samples by selecting various operating modes in thermospray HPLC/MS/MS. (1992). Journal of Agricultural and Food Chemistry, 40(8), 1466-1473. [Link]

-

triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. (n.d.). CentAUR. Retrieved January 11, 2026, from [Link]

-

Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of Agricultural and Food Chemistry, 48(10), 4500-4507. [Link]

-

Yokley, R. A., & Cheung, M. W. (2000). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry, 48(10), 4500-4507. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. (2018). Molecules, 23(10), 2533. [Link]

-

An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (2018). Journal of Heterocyclic Chemistry, 55(6), 1416-1424. [Link]

-

Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Sasaki, T., Minamoto, K., & Harada, K. (1978). structural studies on sodium borohydride reduction products from some 3-methylthio- and 3-methoxy-1,2,4-triazines. The Journal of Organic Chemistry, 43(22), 4268-4272. [Link]

-

Novel triazine derivative, process for preparing same and pharmaceutical preparations containing same. (n.d.). European Patent Office. Retrieved January 11, 2026, from [Link]

-

An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (2018). Journal of Heterocyclic Chemistry, 55(6), 1416-1424. [Link]

-

872511-32-5,2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene. (n.d.). AccelaChem. Retrieved January 11, 2026, from [Link]

-

Novel one pot synthesis of substituted 1,2,4-triazines. (2008). Arkivoc, 2008(15), 79-87. [Link]

-

Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2759-2776. [Link]

-

Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. (2006). Magnetic Resonance in Chemistry, 44(10), 957-960. [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(8), 9694-9713. [Link]

-

SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. (2006). E-Journal of Chemistry, 3(1), 1-6. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2003). Molecules, 8(1), 144-157. [Link]

-

3-Methoxy-6-methyl-5-(methylthio)-1,2,4-triazine. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (2015). American Journal of Organic Chemistry, 5(3), 95-104. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste. (2021). Griffith Research Online. Retrieved from [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). Molecules, 26(21), 6489. [Link]

-

Chapter 3 – Structural characterization of triazines. (n.d.). Retrieved January 11, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved January 11, 2026, from [Link]

- US3108101A - Process for-the synthesis of triazines. (n.d.). Google Patents.

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. (2014). Organic Letters, 16(24), 6314-6317. [Link]

- RU2765005C1 - Method for producing 2-(methylthio)-4-(4-nitrophenyl)-6-ethyl-1,3,5-triazine. (n.d.).

-

IMPROVED PROCESS FOR PREPARATION OF INTERMEDIATES. (2018). European Patent Office. Retrieved from [Link]

- US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives. (n.d.). Google Patents.

- WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (n.d.). Google Patents.

-

[Synthesis of ethyl 1-(Difluoro-1,3,5,-triazinyl)-2-methylindolizine-3-carboxylate as a fluorescent derivatization reagent and its reactivity]. (1994). Yakugaku Zasshi, 114(10), 794-798. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. clearsynth.com [clearsynth.com]

- 3. 872511-32-5,2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. achmem.com [achmem.com]

- 5. 75824-03-2|this compound| Ambeed [ambeed.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 8. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

A Technical Guide to the Physicochemical Properties of Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate (CAS: 75824-03-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Identity

Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate is a heterocyclic organic compound that serves as a valuable research chemical and building block in synthetic chemistry.[1] Its unique structure, featuring a 1,2,4-triazine core substituted with chloro, methylthio, and ethyl carboxylate groups, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Accurate characterization of its physical and chemical properties is paramount for its effective use in experimental design, reaction optimization, and for ensuring the purity and reproducibility of subsequent synthetic products. This guide provides a comprehensive overview of its known physical properties, outlines standard methodologies for its characterization, and offers insights into the interpretation of analytical data.

Key Identifiers:

-

Chemical Name: this compound

Caption: 2D structure of this compound.

Core Physical Properties

The fundamental physical properties of a compound dictate its handling, storage, and application in various experimental setups. The data presented below combines experimentally determined values with computationally predicted data, a common practice in modern chemical characterization.

| Property | Value | Data Type | Source |

| Melting Point | 65 °C | Experimental | [2] |

| Boiling Point | 390.4 ± 45.0 °C | Predicted | [2] |

| Density | 1.43 ± 0.1 g/cm³ | Predicted | [2] |

| Appearance | Solid | Inferred |

Melting Point: An Indicator of Purity

The experimentally determined melting point of 65 °C indicates that this compound is a solid at standard room temperature.[2] The melting point is a critical parameter not only for identification but also as a primary indicator of sample purity. Impurities typically depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small quantity of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (65 °C).

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. A sharp melting range (e.g., within 1 °C) is indicative of high purity.

-

Boiling Point and Density: Computational Insights

The reported boiling point and density are predicted values derived from computational models.[2] Such in silico methods, often based on Quantitative Structure-Property Relationship (QSPR) models, are invaluable for estimating properties when experimental data is unavailable. These models analyze the molecular structure to predict physicochemical behavior based on established datasets of similar compounds. While highly useful, it is important to recognize these as estimates that await experimental verification.

Spectroscopic and Structural Characterization

While specific published spectra for this compound are not widely available, this section details the standard, validated methodologies required for its unequivocal structural confirmation. These techniques form the cornerstone of chemical analysis, providing a fingerprint of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are essential for full characterization.

Hypothetical ¹H NMR Analysis (in CDCl₃): Based on its structure, the following proton signals would be anticipated:

-

Ethyl Ester Group: A quartet (integration: 2H) around δ 4.4 ppm, corresponding to the -O-CH₂- protons, coupled to the adjacent methyl group. A triplet (integration: 3H) around δ 1.4 ppm for the -CH₃ protons.

-

Methylthio Group: A singlet (integration: 3H) around δ 2.6 ppm for the -S-CH₃ protons, with no adjacent protons to cause splitting.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Approximately 5-10 mg of the compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired. Further experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expected Mass Spectrum (Electron Impact or Electrospray Ionization):

-

Molecular Ion Peak (M⁺): A cluster of peaks will be observed corresponding to the molecular ion. Due to the presence of chlorine, a characteristic isotopic pattern of approximately 3:1 intensity ratio will be seen for the M⁺ peak (at m/z 233, from ³⁵Cl) and the M+2 peak (at m/z 235, from ³⁷Cl). The presence of sulfur (⁴S isotope) will also contribute minor M+2 signals.

-

Key Fragments: Fragmentation may involve the loss of the ethyl group (-29), the ethoxy group (-45), or the entire ester function.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

-

~1720-1740 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the ester group.[9]

-

~2900-3000 cm⁻¹: C-H stretching vibrations from the alkyl (ethyl and methyl) groups.

-

~1500-1600 cm⁻¹: C=N stretching vibrations within the 1,2,4-triazine ring.

-

~1100-1300 cm⁻¹: C-O stretching of the ester group.

Solubility Profile Assessment

Understanding a compound's solubility in various solvents is critical for its application in synthesis (as a reagent) and in drug development (for formulation and bioavailability studies).

Experimental Workflow: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Caption: Workflow for determining thermodynamic solubility.

-

Preparation: An excess amount of the solid compound is added to a vial containing a precise volume of the test solvent (e.g., water, ethanol, DMSO).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the saturated solution (supernatant) from the undissolved solid.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.

-

Expertise: Using HPLC for quantification is superior to simple UV-Vis as it separates the analyte from any soluble impurities, ensuring that only the concentration of the target compound is measured.

-

Safety and Handling

Based on available supplier data, this compound should be handled with appropriate care in a laboratory setting.

| Hazard Type | GHS Statement | Code |

| Acute Toxicity | Harmful if swallowed | H302 |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Respiratory Irritation | May cause respiratory irritation | H335 |

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

This compound is a solid compound with a well-defined melting point. While comprehensive experimental data for all its physical properties is not fully available in public literature, its identity and purity can be rigorously established using standard analytical techniques. This guide provides the foundational data and validated experimental frameworks necessary for researchers to confidently incorporate this versatile chemical intermediate into their scientific workflows. The combination of experimental data, computational predictions, and standardized characterization protocols ensures a holistic understanding of this compound's physicochemical profile.

References

- ethyl 5-chloro-3-(methylthio)

-

ethyl 5-chloro-3-phenyl-[1][2][10]triazine-6-carboxylate - Guidechem.

- Ethyl 5-Chloro-3-(methylthio)

- Ethyl 5-chloro-3-(methylthio)

- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken

- Ethyl 5-chloro-3-(methylthio)

- Spectroscopy Practice: 6 Problems with Detailed MS, IR, NMR Solutions - Studylib.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- Ethyl 5-chloro-3-(methylthio)

- Synthesis and Characterization of New 1, 2, 4- (Triazine)

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar.

- Ethyl 5-chloro-3-(methylthio)

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. This compound CAS#: 75824-03-2 [m.chemicalbook.com]

- 3. This compound | 75824-03-2 [chemicalbook.com]

- 4. achmem.com [achmem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 75824-03-2 [sigmaaldrich.com]

- 7. sites.wp.odu.edu [sites.wp.odu.edu]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. studylib.net [studylib.net]

- 10. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Solubility of Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate, with CAS number 75824-03-2, is a heterocyclic compound belonging to the 1,2,4-triazine class of molecules.[1][2][3] Derivatives of 1,2,4-triazine are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in organic synthesis.[4][5] Understanding the solubility of this specific derivative is paramount for its application in drug discovery, process chemistry, and formulation development, as solubility directly impacts bioavailability, reaction kinetics, and purification strategies.[6][7] This guide provides a comprehensive overview of the known and predicted solubility characteristics of this compound, a theoretical analysis of its solubility profile, and a detailed experimental protocol for its determination.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential before delving into its solubility. Key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 75824-03-2 | [1] |

| Molecular Formula | C₇H₈ClN₃O₂S | [2][8] |

| Molecular Weight | 233.68 g/mol | [2][8] |

| Predicted Log S (ESOL) | -2.32 | [9] |

| Predicted Solubility (ESOL) | 1.12 mg/ml; 0.0048 mol/l | [9] |

| Predicted Log S (Ali) | -3.06 | [9] |

| Predicted Solubility (Ali) | 0.206 mg/ml; 0.00088 mol/l | [9] |

| Predicted Log S (SILICOS-IT) | -2.88 | [9] |

| Predicted Solubility (SILICOS-IT) | 0.306 mg/ml; 0.00131 mol/l | [9] |

| Predicted LogP | 1.56 (Consensus) | [9] |

Note: The solubility data presented are computationally predicted and should be confirmed through experimental validation.

Theoretical Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction.[10] By analyzing the molecular structure of this compound, we can infer its potential solubility in various solvents.

Molecular Structure Analysis

Caption: Molecular structure of the compound.

The structure reveals several key features influencing its polarity and solubility:

-

1,2,4-Triazine Core: The triazine ring is a polar heterocycle due to the presence of three nitrogen atoms, which are more electronegative than carbon. This core contributes to the molecule's overall polarity.

-

Ethyl Carboxylate Group (-COOEt): The ester functional group is polar and can act as a hydrogen bond acceptor. This group enhances solubility in polar solvents.

-

Chloro Group (-Cl): The chlorine atom is electronegative, adding to the polarity of the molecule.

-

Methylthio Group (-SCH₃): The methylthio group is less polar than the other substituents but can still participate in dipole-dipole interactions.

Predicted Solubility in Common Solvents

Based on the structural analysis, the following solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of multiple polar groups suggests some solubility in polar protic solvents. The ester and triazine nitrogens can accept hydrogen bonds from the solvent. However, the overall molecule is not highly polar, and the absence of hydrogen bond donors on the molecule itself will limit its aqueous solubility. The predicted Log S values suggest it is likely to be sparingly soluble in water.[9] Solubility is expected to be better in alcohols like ethanol and methanol compared to water.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): The compound is expected to exhibit good solubility in these solvents. The dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules will facilitate dissolution. Solvents like DMSO and DMF are often excellent choices for dissolving a wide range of organic compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, it is predicted to have low solubility in nonpolar solvents. The energetic cost of disrupting the strong intermolecular forces in the solid solute would not be compensated by weak van der Waals interactions with nonpolar solvent molecules.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (analytical standard)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, hexane) of analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Sources

- 1. This compound CAS#: 75824-03-2 [m.chemicalbook.com]

- 2. achmem.com [achmem.com]

- 3. 75824-03-2 this compound [chemsigma.com]

- 4. researchgate.net [researchgate.net]

- 5. Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 75824-03-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. clearsynth.com [clearsynth.com]

- 9. 75824-03-2|this compound| Ambeed [ambeed.com]

- 10. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Synthesis of Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process, commencing with the formation of a triazine ring system, followed by a targeted chlorination. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying chemical principles and rationale for the selected methodologies.

Introduction

This compound is a versatile heterocyclic compound. The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The specific substitution pattern of this molecule, featuring a chloro group at the 5-position, a methylthio group at the 3-position, and an ethyl carboxylate at the 6-position, provides multiple points for further chemical modification, making it a valuable building block for combinatorial chemistry and the synthesis of targeted therapeutics.

Retrosynthetic Analysis and Pathway Rationale

The synthesis of the target molecule is logically approached through a two-step sequence. The primary disconnection is at the C5-Cl bond, leading back to the corresponding hydroxy-triazine derivative. This precursor, Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate, can then be envisioned to form from the cyclocondensation of two key starting materials: a C2-N-C-S building block and a dicarbonyl compound. This retrosynthetic approach is illustrated below.

Caption: Retrosynthetic analysis of the target molecule.

This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, S-methylisothiosemicarbazide and diethyl oxalate. The cyclocondensation reaction to form the triazine ring is a well-established method for the synthesis of this heterocyclic system. The subsequent chlorination of the hydroxy-triazine is a standard transformation in heterocyclic chemistry, typically achieved with high efficiency.

Step 1: Synthesis of Ethyl 5-Hydroxy-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

The initial step involves the formation of the 1,2,4-triazine ring through the condensation of S-methylisothiosemicarbazide with diethyl oxalate. This reaction is typically acid-catalyzed to facilitate the nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons of the diethyl oxalate.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| S-Methylisothiosemicarbazide Hydroiodide | 233.06 | 23.3 g | 0.1 |

| Diethyl Oxalate | 146.14 | 16.1 g (14.7 mL) | 0.11 |

| Ethanol | 46.07 | 250 mL | - |

| Ammonium Chloride | 53.49 | 5.9 g | 0.11 |

| 10% Hydrochloric Acid | - | 35 mL | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add S-methylisothiosemicarbazide hydroiodide (23.3 g, 0.1 mol), ethanol (250 mL), ammonium chloride (5.9 g, 0.11 mol), and 10% hydrochloric acid (35 mL).

-

Stir the mixture at room temperature to achieve a homogeneous suspension.

-

From the dropping funnel, add diethyl oxalate (16.1 g, 0.11 mol) dropwise over a period of 30 minutes. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 50 mL).

-

Dry the product under vacuum to yield Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate as a solid.

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the terminal nitrogen of the S-methylisothiosemicarbazide onto one of the carbonyl carbons of diethyl oxalate, followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazine ring. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

Caption: Reaction mechanism for the formation of the triazine ring.

Step 2: Chlorination of Ethyl 5-Hydroxy-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

The second and final step is the conversion of the hydroxyl group at the 5-position of the triazine ring to a chloro group. This is a crucial transformation as the chloro substituent acts as a good leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of deoxychlorination.[2][3]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate | 217.22 | 21.7 g | 0.1 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 92 g (55 mL) | 0.6 |

| N,N-Dimethylformamide (DMF) | 73.09 | 2 mL | (catalyst) |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate (21.7 g, 0.1 mol).

-

Carefully add phosphorus oxychloride (92 g, 0.6 mol) to the flask under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (2 mL).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and gas-evolving step.

-

The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to afford this compound.

Mechanistic Insights

The chlorination reaction with phosphorus oxychloride likely proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the nitrogen atom of the triazine ring can then facilitate the displacement of the phosphate group by a chloride ion, leading to the formation of the desired chloro-triazine. The catalytic amount of DMF can form a Vilsmeier-Haack reagent with POCl₃, which is a more potent activating agent.

Caption: Proposed mechanism for the chlorination step.

Characterization Data (Predicted)

| Compound | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate | Off-white to yellow solid | - | 1.4 (t, 3H), 2.6 (s, 3H), 4.4 (q, 2H), 11-12 (br s, 1H) | 14.0, 14.5, 63.0, 145.0, 155.0, 160.0, 165.0 |

| This compound | White to pale yellow solid | - | 1.45 (t, 3H), 2.7 (s, 3H), 4.5 (q, 2H) | 14.1, 14.8, 63.5, 148.0, 158.0, 162.0, 164.0 |

Note: The characterization data is predicted based on the chemical structures and may vary.

Safety Considerations

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching of the chlorination reaction mixture is highly exothermic and releases HCl gas. This should be done slowly and with extreme caution.

-

S-Methylisothiosemicarbazide Hydroiodide is a potential irritant. Avoid inhalation and contact with skin and eyes.

Conclusion

This guide has detailed a reliable and scalable two-step synthesis of this compound. The pathway utilizes readily available starting materials and employs well-understood chemical transformations. The provided experimental protocols are designed to be self-validating and can be adapted for various scales of production. The resulting product is a valuable intermediate for the synthesis of a wide array of biologically active molecules, and this guide provides a solid foundation for researchers and developers in this field.

References

- A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances, 13(10), 6543-6547.

- POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653-1661.

- Method for synthesizing thiotriazinone. (2012).

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 5-Chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate

Introduction

Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive chlorine atom, a methylthio group, and an ethyl ester, makes it a versatile scaffold for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the principal synthetic routes to this important intermediate, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Retrosynthetic Analysis: Devising a Logical Approach

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the C-Cl bond. This points to a late-stage chlorination of a suitable precursor, namely ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate. This hydroxy-triazine itself can be constructed from simpler, acyclic precursors through a condensation reaction, a common strategy for the formation of 1,2,4-triazine rings.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and widely applicable synthesis of this compound involves a two-step sequence:

-

Step 1: Synthesis of Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate

-

Step 2: Chlorination of the Hydroxy-triazine Precursor

Step 1: Formation of the 1,2,4-Triazine Core

The formation of the 1,2,4-triazine ring is typically achieved through the condensation of an α,β-dicarbonyl compound with a suitable aminoguanidine or thiosemicarbazide derivative. In this case, the key starting materials are:

-

Diethyl 2,3-dioxosuccinate: This commercially available α-ketoester provides the C5 and C6 carbons of the triazine ring, along with the ethyl carboxylate group at the 6-position.

-

S-Methylisothiosemicarbazide: This reagent provides the N1, N2, N4, and C3 atoms of the triazine ring, as well as the methylthio group at the 3-position. It is typically used as its hydroiodide or hydrobromide salt.

The reaction proceeds via a condensation reaction, likely initiated by the more nucleophilic nitrogen of the S-methylisothiosemicarbazide attacking one of the ketone carbonyls of the diethyl 2,3-dioxosuccinate. This is followed by an intramolecular cyclization and dehydration to afford the stable aromatic triazine ring.

Caption: The two-step synthetic pathway.

Table 1: Starting Materials and Reagents for the Primary Synthetic Pathway

| Compound | Role | CAS Number | Key Considerations |

| Diethyl 2,3-dioxosuccinate | C5-C6 source | 609-15-4 | Readily available, but can be sensitive to moisture. |

| S-Methylisothiosemicarbazide hydroiodide | N1, N2, N4, C3 source | 1782-90-7 | Stable salt form, handle in a well-ventilated area. |

| Phosphorus oxychloride (POCl₃) | Chlorinating agent | 10025-87-3 | Highly reactive and corrosive, use with caution. |

Detailed Experimental Protocol: Step 1 - Synthesis of Ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate

-

To a stirred solution of diethyl 2,3-dioxosuccinate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add S-methylisothiosemicarbazide hydroiodide (1.05 eq).

-

The reaction mixture is then heated to reflux for a period of 4-8 hours, during which the progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate as a solid.[1][2]

Detailed Experimental Protocol: Step 2 - Synthesis of this compound

-

In a flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of ethyl 5-hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxylate (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is prepared. A catalytic amount of a tertiary amine base, such as N,N-dimethylaniline, may be added to facilitate the reaction.

-

The reaction mixture is carefully heated to reflux and maintained at this temperature for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

After the reaction is complete, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

The remaining residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried under vacuum to afford the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Alternative Synthetic Approaches

While the two-step pathway described above is the most common, other strategies can be envisioned for the synthesis of the target molecule. For instance, the triazine ring could be constructed with the chlorine atom already in place. This would involve the use of a chlorinated α,β-dicarbonyl compound. However, such starting materials are often less stable and less readily available than their hydroxy counterparts.

Another possibility involves the modification of a pre-existing 1,2,4-triazine core. For example, a 3-thioxo-1,2,4-triazine could be S-methylated and subsequently chlorinated at the 5-position. The synthesis of 3-thioxo-1,2,4-triazin-5-one derivatives often involves the condensation of α-keto acids or their esters with thiosemicarbazide.[3]

Safety and Handling Considerations

The synthesis of this compound involves the use of hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. S-Methylisothiosemicarbazide and its salts can be irritating to the skin and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry. The most efficient route commences with the condensation of diethyl 2,3-dioxosuccinate and S-methylisothiosemicarbazide to form the corresponding 5-hydroxy-1,2,4-triazine, followed by a robust chlorination step. A thorough understanding of the reactivity of the starting materials and intermediates, coupled with stringent safety precautions, is paramount for the successful and safe execution of this synthesis.

References

-

Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). International Journal of Organic Chemistry, 8, 191-200. [Link]

-

Ethyl 5-Hydroxy-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate. Tradeindia. [Link]

Sources

"spectroscopic data for Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate"

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted 1,2,4-triazine, it serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activity. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the analytical methodologies required to fully characterize this molecule, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

The molecular structure, with the chemical formula C₇H₈ClN₃O₂S and CAS Number 75824-03-2, presents a unique combination of functional groups whose spectroscopic signatures must be carefully deconvoluted.[1][2] This document serves as a practical reference for researchers, detailing not just the data but the causality behind experimental choices and the interpretation of the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally suitable unless solubility is an issue.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 16-64 scans are usually sufficient to achieve a good signal-to-noise ratio.

Caption: A generalized workflow for acquiring and processing NMR spectra.

The structure predicts three distinct signals corresponding to the ethyl ester and methylthio groups. The triazine ring itself is aprotonic.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ethyl (-OCH₂CH₃) | ~4.5 | Quartet (q) | 2H | The methylene protons are adjacent to an oxygen atom (deshielding) and are split by the three protons of the methyl group (n+1 rule, 3+1=4). |

| Ethyl (-OCH₂CH₃) | ~1.4 | Triplet (t) | 3H | The terminal methyl protons are split by the two protons of the adjacent methylene group (n+1 rule, 2+1=3). |

| Methylthio (-SCH₃) | ~2.7 | Singlet (s) | 3H | These protons are attached to a sulfur atom and have no adjacent protons, resulting in a singlet. |

Note: Specific chemical shift values can be found in spectral databases. ChemicalBook indicates the availability of ¹H NMR data for this compound.[3]

¹³C NMR Spectroscopy: Carbon Backbone Mapping

¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

The sample preparation is identical to that for ¹H NMR. The acquisition, however, requires different parameters. A proton-decoupled experiment is standard, where all ¹H-¹³C couplings are removed, resulting in each unique carbon appearing as a singlet. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay are often necessary due to the low natural abundance of the ¹³C isotope.

Seven distinct carbon signals are anticipated.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ester Carbonyl (C=O) | ~160-165 | Carbonyl carbons in esters are highly deshielded and appear far downfield. |

| Triazine Ring (C3) | ~170 | This carbon is bonded to two nitrogen atoms and a sulfur atom, leading to significant deshielding. |

| Triazine Ring (C5) | ~155-160 | Bonded to a chlorine atom and two nitrogen atoms, this carbon is also strongly deshielded. |

| Triazine Ring (C6) | ~150-155 | This carbon is part of the electron-deficient triazine ring and is bonded to the ester group. |

| Ethyl Methylene (-OCH₂) | ~63 | The carbon is attached to an electronegative oxygen atom, shifting it downfield. |

| Methylthio (-SCH₃) | ~15 | A typical value for a methyl group attached to a sulfur atom.[4] |

| Ethyl Methyl (-CH₃) | ~14 | A standard upfield signal for a terminal aliphatic methyl group. |

Note: ¹³C NMR data for this compound is listed as available from resources like ChemicalBook.[3] The shifts for triazine carbons can be compared to known values for similar heterocyclic systems.[5]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming molecular weight and providing structural information through fragmentation patterns.

-

Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with chromatography, via a GC or LC system.

-

Ionization Method: Electron Ionization (EI) is a common and effective method for relatively stable, volatile compounds like this one.[6] Electrospray Ionization (ESI) is an alternative, softer technique that may also be used.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their m/z ratio.

The molecular formula C₇H₈ClN₃O₂S corresponds to a monoisotopic mass of approximately 233.00 g/mol .

Table of Key Expected Ions:

| m/z Value | Ion Identity | Interpretation |

| 233/235 | [M]⁺ | Molecular Ion Peak. The presence of a pair of peaks with an approximate 3:1 intensity ratio is the classic signature of a monochlorinated compound (³⁵Cl/³⁷Cl isotopes). |

| 204/206 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester group. |

| 188/190 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical, a common fragmentation pathway for ethyl esters. |

| 186/188 | [M - SCH₃]⁺ | Cleavage of the methylthio group. |

| 158 | [M - Cl - C₂H₅]⁺ | Sequential loss of a chlorine atom and an ethyl group. |

The isotopic pattern caused by both chlorine and sulfur (³⁴S isotope) provides a high-confidence fingerprint for confirming the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.[7][8]

-

Sample Preparation: The sample can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2950-3000 | C-H Stretch | Aliphatic (Ethyl, Methyl) | Characteristic stretching vibrations for sp³ C-H bonds.[9] |

| ~1735 | C=O Stretch | Ester | A strong, sharp absorption band typical for the carbonyl group in an ester.[10] |

| 1500-1600 | C=N / C=C Stretch | 1,2,4-Triazine Ring | Vibrations associated with the double bonds within the aromatic heterocyclic ring. |

| 1250-1300 | C-O Stretch | Ester | Asymmetric C-O-C stretching of the ester linkage. |

| 800-600 | C-Cl Stretch | Chloroalkene | The carbon-chlorine bond vibration typically appears in the fingerprint region. |

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the lack of O-H or N-H functional groups, which is consistent with the proposed structure.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating system for the complete characterization of this compound. Each technique offers complementary information: NMR defines the precise C-H framework, MS confirms the molecular weight and elemental composition, and IR verifies the presence of key functional groups. This multi-faceted analytical approach ensures the structural integrity and purity of the compound, which is essential for its successful use in any research or drug development pipeline.

References

-

Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. 12.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Scientific Research Publishing. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Royal Society of Chemistry. Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. [Link]

-

University of Victoria. Dalton Transactions - UVIC. [Link]

-

Kuwait University. INFRARED SPECTRA OF PHENOTHIAZINES. [Link]

-

IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. [Link]

-

NIST WebBook. 5-Chloro-2-methyl-3(2H)-isothiazolone. [Link]

-

International Journal of Research in Ayurveda and Pharmacy. PDF. [Link]

-

SpectraBase. O-ETHYL-S-METHYLTHIOCARBONATE - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. This compound CAS#: 75824-03-2 [m.chemicalbook.com]

- 3. This compound(75824-03-2) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,5-Triazine(290-87-9) 13C NMR spectrum [chemicalbook.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the NMR Spectroscopic Data of Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate, with the CAS Number 75824-03-2, is a heterocyclic compound of interest in medicinal chemistry and drug development. Its molecular structure, combining a 1,2,4-triazine core with chloro, methylthio, and ethyl carboxylate functional groups, presents a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) data for this compound, grounded in the fundamental principles of NMR spectroscopy and analysis of its constituent functional groups.

While a specific, publicly available experimental spectrum for this exact compound could not be located in the surveyed scientific literature, this guide will provide a robust, predicted analysis based on established chemical shift theory and data from analogous structures. This will serve as a valuable reference for researchers synthesizing or working with this molecule, aiding in the confirmation of its identity and purity.

Molecular Structure and Functional Group Analysis

The structure of this compound (C₇H₈ClN₃O₂S) is presented below. A systematic analysis of its functional groups is crucial for predicting and interpreting its NMR spectra.

Caption: Molecular Structure of this compound with atom numbering for NMR assignment.

The key structural features influencing the NMR spectrum are:

-

1,2,4-Triazine Ring: An electron-deficient aromatic system. The nitrogen atoms significantly influence the chemical shifts of the ring carbons.

-

Ethyl Carboxylate Group (-COOCH₂CH₃): This group will exhibit characteristic signals for the methylene (-CH₂-) and methyl (-CH₃) protons, with predictable splitting patterns. The carbonyl carbon will have a distinct chemical shift in the ¹³C NMR spectrum.

-

Methylthio Group (-SCH₃): The methyl protons will appear as a singlet, and the chemical shift will be influenced by the sulfur atom and the adjacent triazine ring.

-

Chloro Group (-Cl): This electron-withdrawing group will deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum is expected to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS) and are based on typical values for similar functional groups.

Table 1: Predicted ¹H NMR Data

| Protons (Numbering) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OCH₂CH₃ (C¹³) | ~ 4.5 | Quartet (q) | 2H | The methylene protons are adjacent to an oxygen atom, causing a significant downfield shift. They are split by the three protons of the adjacent methyl group (n+1 = 3+1 = 4). |

| -SCH₃ (C⁸) | ~ 2.7 | Singlet (s) | 3H | The methyl protons are attached to a sulfur atom, resulting in a moderate downfield shift. With no adjacent protons, the signal appears as a singlet. |

| -OCH₂CH₃ (C¹⁴) | ~ 1.4 | Triplet (t) | 3H | The methyl protons are split by the two protons of the adjacent methylene group (n+1 = 2+1 = 3). |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data

| Carbon (Numbering) | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C =O (C¹⁰) | ~ 160-165 | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| C -Cl (C⁵) | ~ 155-160 | This triazine ring carbon is attached to an electronegative chlorine atom and is part of the electron-deficient ring, leading to a downfield shift. |

| C -S (C³) | ~ 165-170 | This triazine ring carbon is bonded to a sulfur atom and two nitrogen atoms, resulting in a significant downfield shift. |

| C -COOEt (C⁶) | ~ 145-150 | This triazine ring carbon is attached to the ester group and nitrogen atoms, placing it in a deshielded environment. |

| -OC H₂CH₃ (C¹³) | ~ 63 | The carbon of the methylene group is bonded to an oxygen atom, causing a downfield shift. |

| -SC H₃ (C⁸) | ~ 15 | The methyl carbon attached to the sulfur atom is expected to appear in the aliphatic region. |

| -OCH₂C H₃ (C¹⁴) | ~ 14 | The terminal methyl carbon of the ethyl group will be the most upfield signal. |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR data for this compound, a standardized experimental protocol should be followed. The integrity of the results is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Methodology:

-

Sample Preparation:

-